Methoxyflurane

Catalog No.
S582580
CAS No.
76-38-0
M.F
C3H4Cl2F2O
C3H4Cl2F2O
CH3OCF2CHCl2
M. Wt
164.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxyflurane

CAS Number

76-38-0

Product Name

Methoxyflurane

IUPAC Name

2,2-dichloro-1,1-difluoro-1-methoxyethane

Molecular Formula

C3H4Cl2F2O
C3H4Cl2F2O
CH3OCF2CHCl2

Molecular Weight

164.96 g/mol

InChI

InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3

InChI Key

RFKMCNOHBTXSMU-UHFFFAOYSA-N

SMILES

COC(C(Cl)Cl)(F)F

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 28,300 mg/L at 37 °C
6.46e+00 g/L
Solubility in water, g/100ml at 37 °C: 2.83 (poor)
Slight

Synonyms

Dichloro-2,2-difluoro-2-methoxyethane; 2,2-Dichloro-1,1-difluoro-1-methoxyethane; 2,2-Dichloro-1,1-difluoroethyl Methyl Ether; Analgizer; Anecotan; DA 759; Inhalan; Methoflurane; Methoxane; Methoxyfluran; Methoxyflurane; Methyl 1,1-difluoro-2,2-dichl

Canonical SMILES

COC(C(Cl)Cl)(F)F

History and Decline in Anesthesia:

Methoxyflurane, initially marketed under the brand name Penthrane, was introduced as a volatile anesthetic in the 1960s []. It gained popularity due to its favorable properties, including cardiovascular stability and prolonged postoperative pain relief [, ]. However, its clinical use significantly declined in the following years due to the discovery of nephrotoxicity, a potential side effect causing kidney damage [, ]. This finding, coupled with the development of safer alternatives, led to the withdrawal of methoxyflurane from most countries by the early 1980s.

Re-emergence in Pain Management:

Despite its withdrawal from general anesthesia, research efforts have explored the potential use of methoxyflurane for pain management in recent years. This renewed interest stems from its unique properties:

  • Rapid Onset: Studies have shown that inhaled methoxyflurane delivers pain relief within a few minutes, typically after 4-6 inhalations []. This rapid action makes it suitable for situations requiring immediate pain control, such as during emergency room procedures or for managing acute trauma pain.
  • Self-administration: Unlike traditional intravenous or intramuscular pain medications, methoxyflurane comes in a portable inhaler, allowing for self-administration by patients under proper guidance. This feature can be advantageous in settings where immediate medical supervision might be limited, such as pre-hospital settings or for managing pain during transportation.

Ongoing Research:

While research suggests potential benefits of methoxyflurane for pain management, several key areas require further investigation:

  • Long-term safety: Although initial studies indicate its safety at low doses, further research is needed to evaluate the long-term safety profile of methoxyflurane, particularly regarding potential nephrotoxicity concerns.
  • Comparative efficacy: Studies comparing the effectiveness of methoxyflurane with existing pain medications, including opioids, are necessary to determine its relative efficacy and identify the patient populations who might benefit most from this approach.
  • Specific applications: Ongoing research is exploring the potential applications of methoxyflurane in specific scenarios, such as pain management in military settings or disaster situations where resources might be limited.

Methoxyflurane, also known by its chemical name 2,2-dichloro-1,1-difluoro-1-methoxyethane, is a halogenated ether with the molecular formula C₃H₄Cl₂F₂O. It is a clear, colorless liquid characterized by a strong fruity aroma and is primarily used as an inhaled anesthetic and analgesic agent. Methoxyflurane has a high lipid solubility, which contributes to its slow pharmacokinetics, making it challenging to vaporize using standard anesthetic vaporizers. Its minimum alveolar concentration is approximately 0.16%, indicating its potency as an anesthetic agent .

The exact mechanism of methoxyflurane's anesthetic effect is not fully understood, but it's believed to act by disrupting neuronal activity in the central nervous system []. It likely interacts with various ion channels and neurotransmitter receptors, ultimately inhibiting the transmission of pain signals [].

While offering rapid pain relief, methoxyflurane has a significant drawback: kidney toxicity. Studies revealed that prolonged exposure to high doses can damage the kidneys [, ]. This risk limited its use as a general anesthetic and led to its withdrawal from many markets.

Methoxyflurane undergoes metabolic transformations primarily in the liver, where it is converted into several metabolites, including methoxyfluoroacetic acid and dichloroacetic acid. The process of O-demethylation leads to the release of inorganic fluoride and other potentially nephrotoxic metabolites. The nephrotoxicity associated with methoxyflurane is dose-dependent and has been linked to the combination of fluoride and dichloroacetic acid produced during its metabolism .

The mechanism of action of methoxyflurane involves altering neuronal excitability and reducing pain sensitivity through several pathways. It decreases junctional conductance by modifying gap junction channel dynamics and activates calcium-dependent ATPase in the sarcoplasmic reticulum, enhancing membrane fluidity. Additionally, methoxyflurane interacts with gamma-aminobutyric acid receptors, contributing to its anesthetic effects .

Methoxyflurane is primarily utilized in medical settings for its analgesic properties, especially in emergency situations for pain relief following trauma. It has been marketed under various brand names, including Penthrox. Its use as an inhalational anesthetic has been limited due to its slow onset and prolonged recovery times compared to other agents .

Studies have indicated that methoxyflurane can interact with other drugs that affect cytochrome P450 enzymes, particularly those that induce CYP2E1 or CYP2A6 isozymes. Such interactions can increase the rate of metabolism of methoxyflurane, leading to higher levels of toxic metabolites and increased risk of nephrotoxicity. Moreover, concurrent use with other anesthetics or medications may necessitate careful monitoring due to potential additive effects on respiratory function and cardiovascular stability .

Methoxyflurane shares similarities with several other halogenated anesthetics but exhibits unique properties that distinguish it from them:

Compound NameMolecular FormulaUnique Properties
EnfluraneC₃H₂ClF₅OLower nephrotoxicity; faster emergence profile
SevofluraneC₄H₃F₇OLess soluble in fat; lower toxicity profile
IsofluraneC₃H₂ClF₅ORapid induction and emergence; less lipid-soluble

Methoxyflurane's distinct combination of high lipid solubility and specific metabolic pathways contributes to its unique profile among inhalational anesthetics. Its higher propensity for nephrotoxicity due to fluoride ion release sets it apart from others like sevoflurane and isoflurane, which are generally considered safer alternatives in clinical practice .

Physical Description

Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992)
Colorless liquid with a fruity odor; inhalation anesthetic; [NIOSH]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a fruity odor. [inhalation anesthetic]

Color/Form

Liquid
Clear, colorless liquid

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

163.9607265 g/mol

Monoisotopic Mass

163.9607265 g/mol

Boiling Point

220.3 °F at 760 mmHg (NTP, 1992)
105 °C
BP: 51 °C at 100 mm Hg
220 °F

Flash Point

145 °F (NTP, 1992)
145 °F
63 °C

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 5.7

Density

1.426 at 68 °F (NTP, 1992) - Denser than water; will sink
1.4262 at 20 °C/4 °C; 1.4226 at 20 °C/4 °C
Relative density (water = 1): 1.42
(77 °F): 1.42

LogP

2.21
2.21 (LogP)
log Kow = 2.21
1.8
2.21

Odor

Fruity

Melting Point

-31 °F (NTP, 1992)
-35 °C
-31 °F

UNII

30905R8O7B

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (83.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the induction and maintenance of general anesthesia
Treatment of acute pain

Therapeutic Uses

Anesthetic (inhalation).
(VET): Anesthetic.
... Methoxyflurane /is/ indicated for the induction and maintenance of general anesthesia . However, inhalation anesthetic agents are rarely used alone; other medications are frequently administered to induce or supplement anesthesia. /Included in US product labeling/
... Methoxyflurane ... /is/ indicated in low doses to provide analgesia for procedures not requiring loss of consciousness. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for METHOXYFLURANE (6 total), please visit the HSDB record page.

Pharmacology

Methoxyflurane is a general inhalation anesthetic used for induction and maintenance of general anesthesia. It induces muscle relaxation and reduces pains sensitivity by altering tissue excitability. It does so by decreasing the extent of gap junction mediated cell-cell coupling and altering the activity of the channels that underlie the action potential.

MeSH Pharmacological Classification

Anesthetics, Inhalation

ATC Code

N - Nervous system
N02 - Analgesics
N02B - Other analgesics and antipyretics
N02BG - Other analgesics and antipyretics
N02BG09 - Methoxyflurane

Mechanism of Action

Methoxyflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Methoxyflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. It also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Methoxyflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor.
Some halogenated agents, especially methoxyflurane, because of a higher level of fluoride production, induce a renal concentrating defect that could be related to an ascending limb impairment. The mechanisms of fluoride toxicity on an immortalized cell line /was investigated/. Cells were cultured for 2, 6 or 24 hr in the presence of fluoride. Toxicity evaluation was based on: cell numbers, protein content, leucine-incorporation, lactate dehydrogenase (LDH) and N-acetyl-beta-glucosaminidase (NAG) releases, Na-K-ATPase and Na-K-2Cl activities, electron microscope studies. ... At 5 mmol after 24 hr, fluoride decreased cell numbers (-14%, *P < 0.05), protein content (-16%*), leucine incorporation (-54%*), Na-K-2Cl activity (-84%*), increased LDH (+145%*) and NAG release (+190%*). Na-K-ATPase was more sensitive and impaired from 1 mmol for 24hr and after 2 hr at 5 mmol. Crystal formation in mitochondria occurred after 6 hr at 5 mmol. Infra-red analysis and fluoride microdetermination established that crystals contained sodium, phosphate and fluoride. The results suggest that the Na-K-ATPase pump is a major target for fluoride toxicity in Henle's loop.
The precise mechanism by which inhalation anesthetics produce loss of perception of sensations and unconsciousness is not known. Inhaled anesthetics act at many areas in the CNS. The Meyer-Overton theory suggests that the site of action of inhalation anesthetics may be the lipid matrix of neuronal membranes or other lipophilic sites. Anesthetics may cause changes in membrane thickness, which in turn affect the gating properties of ion channels in neurons. Interference with the hydrophobic portion of neuronal ion channel membrane proteins may be an important mechanism. /Inhalation anesthetics/

Vapor Pressure

20 mmHg at 63.9 °F ; 22.5 mmHg at 68 °F (NTP, 1992)
49.1 [mmHg]
49 mm Hg at 25 °C /Estimated/
Vapor pressure, kPa at 20 °C: 3.1
23 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

76-38-0

Absorption Distribution and Excretion

Elimination: Primary: 35% excreted unchanged by exhalation.
Inhalation anesthetics are rapidly absorbed into the circulation via the lungs. /Inhalation anesthetics/
The urinary fluoride ion concentration was compared in 2 series of parturients, the one receiving methoxyflurane-nitrous oxide analgesia during labor and the other nitrous oxide analgesia. Results showed that in the methoxyflurane-nitrous oxide analgesia series, both the mothers and the neonates showed a significantly higher urinary fluoride ion concentration in comparison to the nitrous analgesia series. The urinary fluoride concentration was related to the vaporized amount of methoxyflurane.

Metabolism Metabolites

Hepatic.
Biotransformation - 50% of dose metabolized. A substantial quantity of inorganic fluoride is formed; also metabolized to other potentially nephrotoxic substances.

Wikipedia

Methoxyflurane
�-Eleostearic_acid

Drug Warnings

Inhalation anesthetics cross the placenta. Risk-benefit must be considered because studies (by retrospective survey) of operating room personnel chronically exposed to low concentrations of inhalation anesthetics indicate that pregnancies in female personnel and wives of male personnel may be subject to an increased incidence of spontaneous abortions, stillbirths, and possibly birth defects . However, the methods used in obtaining and interpreting the data in these studies have been questioned. /Inhalation anesthetics/
Because of potential nephrotoxicity, administration of methoxyflurane in concentrations sufficient to produce muscle relaxation is not recommended ; a neuromuscular blocking agent should be used concurrently if necessary. Also, it is recommended that methoxyflurane not be used during vascular surgery at or near renal blood vessels.
Caution needed in diabetes, uncontrolled or with polyuria or obesity; in renal function impairment of disease; or in toxemia of pregnancy, as methoxyflurane may increase the risk of nephrotoxicity.
Monitoring of renal function may be needed to detect possible nephrotoxicity if patient's postoperative urine output is excessive.
Methoxyflurane, a general anesthetic, is a known nephrotoxin. A case is presented that demonstrated diffuse, bilateral renal cortical calcification on CT secondary to repeated methoxyflurane inhalation.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

... Produced industrially by the addition of methanol to 1,1-dichloro-2,2-difluoroethylene in the presence of sodium methoxide.

Interactions

/Other nephrotoxic agents/ may increase the risk of severe nephrotoxicity if administered prior to, during, or following administration of methoxyflurane; concurrent or sequential use is generally not recommended.
Caution should be used in concurrent administration /of citrate-anticoagulated blood (massive transfusions) or systemic lincomycins or nondepolarizing neuromuscular blocking agents or systemic polymyxins/ with halogenated anesthetics /including methoxyflurane/, because of the possibility of additive neuromuscular blockade; although increased or prolonged skeletal muscle weakness and respiratory depression or paralysis [apnea] may occur, clinical significance is minimal if the patient is being mechanically ventilated; however, dosage of nondepolarizing neuromuscular blocking agents should be decreased to 1/3 of the usual dose or as determined using a peripheral nerve stimulator ; treatment with anticholinesterase agents or calcium salts may help reverse the blockade, but calcium salts are not recommended if tubocurarine has been given because they may potentiate, rather than reverse, its effects.
/Chronic alcohol ingestion/ may increase anesthetic requirement /of methoxyflurane/.
Concurrent use /of amiodarone/ with inhalation anesthetics /including methoxyflurane/ may potentiate hypotension and increase the risk of atropine-resistant bradycardia
For more Interactions (Complete) data for METHOXYFLURANE (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Methoxyflurane toxicity: historical determination and lessons for modern patient and occupational exposure

Serah J Allison, Paul D Docherty, Dirk Pons, J Geoffrey Chase
PMID: 33927440   DOI:

Abstract

Historically methoxyflurane was used for anaesthesia. Evidence of nephrotoxicity led to abandonment of this application. Subsequently, methoxyflurane, in lower doses, has re-emerged as an analgesic agent, typically used via the Penthrox inhaler in the ambulance setting. We review the literature to consider patient and occupational risks for methoxyflurane.
Articles were located via PubMed, ScienceDirect, Google Scholar, Anesthesiology journal and the Cochrane Library.
Early studies investigated pharmacokinetics and considered the resulting effects to pose minimal risk. Pre-clinical rodent studies utilised a species not vulnerable to the nephrotoxic fluoride metabolite of methoxyflurane, so nephrotoxicity was not identified until almost a decade after its introduction, and was initially met with scepticism. Further evidence of nephrotoxicity led to abandonment of methoxyflurane use for anaesthesia. Subsequent research suggested there are additional risks potentially relevant to recurrent patient or occupational exposure. Specifically, greater than expected fluoride production after repeated low-dose exposure, increased fluoride production due to medication-caused hepatic enzyme induction, fluoride deposition in bone potentially acting as a slow-release fluoride compartment, which suggests a risk of skeletal fluorosis, and hepatotoxicity. Gestational risk is unclear.
Methoxyflurane poses a potentially substantial health risk in high (anaesthetic) doses, and there are a number of pathways whereby repeated exposure to methoxyflurane in lower doses may pose a risk. Single analgesic doses in modern use generally appear safe for patients. However, the safety of recurrent patient or occupational healthcare-worker exposure has not been confirmed, and merits further investigation.


Serum fluoride levels following commencement of methoxyflurane for patient analgesia in an ambulance service

Serah J Allison, Paul D Docherty, Dirk Pons, James G Chase
PMID: 32921400   DOI: 10.1016/j.bja.2020.08.036

Abstract




Rapid Administration of Methoxyflurane to Patients in the Emergency Department (RAMPED) Study: A Randomized Controlled Trial of Methoxyflurane Versus Standard Care

Lisa Brichko, Ravali Gaddam, Cristina Roman, Gerard O'Reilly, Carl Luckhoff, Paul Jennings, De Villiers Smit, Peter Cameron, Biswadev Mitra
PMID: 32989888   DOI: 10.1111/acem.14144

Abstract

The objective was to evaluate the effectiveness of methoxyflurane versus standard care for the initial management of severe pain among adult emergency department (ED) patients.
This randomized parallel-group open-label phase IV trial of methoxyflurane was conducted in a tertiary hospital ED setting in Australia. Inclusion criteria required adult patients to have an initial pain score ≥ 8 on the 11-point Numerical Rating Scale (NRS). Patients were randomized 1:1 to receive either inhaled methoxyflurane (3 mL) or standard analgesic treatment at ED triage. The primary outcome was the proportion of patients achieving clinically substantial pain reduction, defined as a ≥50% drop in the pain score at 30 minutes. Secondary outcomes included the pain score at multiple time points (15, 30, 60, 90 minutes) and the difference in the proportion of patients achieving a >2-point reduction on the NRS.
There were 120 patients randomized and analyzed between September 4, 2019, and January 16, 2020. The primary outcome was achieved in six (10%) patients in the methoxyflurane arm and three (5%) in the standard care arm (p = 0.49). A higher proportion of patients in the methoxyflurane arm reported a >2-point drop on the NRS at all time points (17% vs. 5% at 15 minutes, 25% vs. 9% at 30 minutes, 30% vs. 10% at 60 minutes, and 33% vs. 13% at 90 minutes). Methoxyflurane use was also associated with lower median pain scores at all time points.
Initial management with inhaled methoxyflurane in the ED did not achieve the prespecified substantial reduction in pain, but was associated with clinically significant lower pain scores compared to standard therapy.


The Reincarnation of Methoxyflurane

Shigemasa Ikeda
PMID: 32593381   DOI: 10.1016/j.janh.2019.07.001

Abstract

Methoxyflurane was an inhaled agent commonly used for general anesthesia in the 1960s, but its clinical role gradually decreased in the 1970s because of reports of dose-dependent nephrotoxicity. In 1999 its manufacturer, Abbott Laboratories, discontinued distribution of methoxyflurane in the United States and Canada. Outside of North America, however, methoxyflurane has been reborn as an inhaled analgesic used for pain relief in the prehospital setting and for minor surgical procedures. First used in Australia and New Zealand, and subsequently in over thirty-seven other countries, low concentrations of methoxyflurane are administered with a hand-held inhaler which provides conscious sedation, so that patients can self-assess their level of pain and control the amount of inhaled agent. The Penthrox inhaler, originally developed in Australia after several other hand-held vaporizers were tried, is currently being used worldwide as a portable and disposable self-administered agent delivery system. Methoxyflurane-induced nephrotoxicity continues to be a major concern, but with cautious administration of recommended doses methoxyflurane has been established as a remarkably safe analgesic agent with minimal side effects for patients in need of rapid and potent pain relief.


Inhaled methoxyflurane (Penthrox) for analgesia in trauma: a systematic review protocol

Michael M Eager, Grant S Nolan, Kathryn Tonks, Anoopama Ramjeeawon, Natalie Taylor
PMID: 33536052   DOI: 10.1186/s13643-021-01600-0

Abstract

More than 75% of patients presenting to the Emergency Department are suffering symptoms of pain. Despite this, 67% will not receive any analgesia. Methoxyflurane is a fluorinated hydrocarbon gas which has analgesic properties when inhaled. Penthrox is a methoxyflurane autoinhaler recently licenced in Europe. Its ease of administration, safety, and fast onset of action make it of particular relevance to emergency medicine. Additionally, outside the hospital, it has the advantage of increased temperature stability and portability over current standard care. New evidence of its efficacy is emerging; however, currently, its use in Europe is not widespread. The objective of this study will be to systematically evaluate the evidence on inhaled methoxyflurane to determine if it is a superior analgesia in the acute trauma setting.
We designed and registered a study protocol for a systematic review and meta-analysis on randomised controlled trials, comparing inhaled methoxyflurane and either placebo or standard care. A comprehensive search will be conducted from database inception onwards in MEDLINE, Embase, and the Cochrane CENTRAL database, concurrent with a search of the grey literature for other relevant studies, including clinical trial databases. Only randomised controlled trials will be included. No limitations will be imposed on publication status or language of publication. The primary outcome will be mean difference in patient-reported pain at time points within the first 30 min of administration. Secondary outcomes will be mean difference in time to clinically significant pain relief and relative risk of adverse effects. Two reviewers will independently screen all returned studies and collect data. Disagreements will be resolved through discussion or referral to a third reviewer. Individual study methodological quality will be appraised using an appropriate tool. If feasible, we will conduct a random effects meta-analysis; if this is not possible, we will construct a narrative synthesis.
This systematic review will summarise the best available evidence and definitively establish if inhaled methoxyflurane is a superior analgesia to standard care in the acute trauma setting. This knowledge will directly impact emergency care in the UK and worldwide and may require amendments to European pain relief guidelines.
PROSPERO CRD42020189119 .


Determination of equi-analgesic doses of inhaled methoxyflurane versus intravenous fentanyl using the cold pressor test in volunteers: a randomised, double-blinded, placebo-controlled crossover study

Harald Lenz, Lars Ø Høiseth, Marlin Comelon, Tomas Draegni, Leiv A Rosseland
PMID: 33676727   DOI: 10.1016/j.bja.2020.12.045

Abstract

Inhaled methoxyflurane for acute pain relief has demonstrated an analgesic effect superior to placebo. Data comparing methoxyflurane to an opioid are needed. The aim of this study was to determine the equi-analgesic doses of inhaled methoxyflurane vs i.v. fentanyl. Both drugs have an onset within minutes and an analgesic effect of 20-30 min.
Twelve subjects were included in a randomised, double-blinded, placebo-controlled crossover study with four treatments: placebo (NaCl 0.9%), fentanyl 25 μg i.v., fentanyl 50 μg i.v., or inhaled methoxyflurane 3 ml. The subjects reported pain intensity using the verbal numeric rating scale (VNRS) from 0 to 10 during the cold pressor test (CPT). The CPT was performed before (CPT 1), 5 min (CPT 2), and 20 min (CPT 3) after drug administration.
Inhaled methoxyflurane and fentanyl 25 μg reduced VNRS scores significantly compared with placebo at CPT 2 (-1.14 [estimated difference in VNRS between treatment groups with 95% confidence interval {CI}: -1.50 to -0.78]; -1.15 [95% CI: -1.51 to -0.79]; both P<0.001) and CPT 3 (-0.60 [95% CI: -0.96 to -0.24]; -0.84 [95% CI: -1.20 to -0.47]; both P<0.001). There were no significant differences between the two drugs. Methoxyflurane had significantly higher VNRS scores than fentanyl 50 μg at CPT 2 (0.90 [95% CI: 0.54-1.26]; P<0.001) and CPT 3 (0.57 [95% CI: 0.21-0.94]; P<0.001).
Inhaled methoxyflurane 3 ml was equi-analgesic to fentanyl 25 μg i.v. at CPT 2. Both resulted in significantly less pain than placebo. Fentanyl 50 μg i.v. demonstrated analgesia superior to methoxyflurane.
.


Inhaled methoxyflurane for the management of trauma related pain in patients admitted to hospital emergency departments: a randomised, double-blind placebo-controlled trial (PenASAP study)

Agnès Ricard-Hibon, Nathalie Lecoules, Dominique Savary, Laurent Jacquin, Eric Wiel, Patrick Deschamps, Marion Douplat, François Montestruc, Bérangère Chomier, Karim Tazarourte, Frédéric Adnet
PMID: 32282467   DOI: 10.1097/MEJ.0000000000000686

Abstract

Oligo-analgesia is common in the emergency department (ED). This study aimed at reporting, when initiated by triage nurse, the superior efficacy of inhaled methoxyflurane plus standard of care (m-SoC) analgesia versus placebo plus SoC (p-SoC) for moderate-to-severe trauma-related pain in the hospital ED.
A randomised, double-blind, placebo-controlled trial was conducted at eight EDs. Adults with pain score ≥4 (11-point numerical rate scale, NRS) at admission were randomised to receive one or two inhalers containing m-SoC or p-SoC. Primary outcome measure was time until pain relief ≤30 mm, assessed on the 100-mm Visual Analogic Scale (VAS).
A total of 351 patients were analysed (178 m-SoC; 173 p-SoC). Median pain prior to first inhalation was 66 mm, 75% had severe pain (NRS 6-10). Median time to pain relief was 35 min [95% confidence interval (CI), 28-62] for m-SoC versus not reached in p-SoC (92 - not reached) [hazard ratio), 1.93 (1.43-2.60), P < 0.001]. Pain relief was most pronounced in the severe pain subgroup: hazard ratio, 2.5 (1.7-3.7). As SoC, 24 (7%) patients received weak opioids (6 versus 8%), 4 (1%) strong opioid and 44 (13%) escalated to weak or strong opioids (8 versus 17%, respectively, P = 0.02). Most adverse events were of mild (111/147) intensity.
In this study, we report that methoxyflurane, initiated at triage nurse as part of a multimodal analgesic approach, is effective in achieving pain relief for trauma patients. This effect was particularly pronounced in the severe pain subgroup.


Multiple criteria decision analysis approach to consider therapeutic innovations in the emergency department: The methoxyflurane organizational impact in acute trauma pain

Virginie Eve Lvovschi, Maxime Maignan, Karim Tazarourte, Mohamed Lamine Diallo, Caroline Hadjadj-Baillot, Nathalie Pons-Kerjean, Frederic Lapostolle, Claude Dussart
PMID: 32294125   DOI: 10.1371/journal.pone.0231571

Abstract

Acute trauma pain is poorly managed in the emergency department (ED). The reasons are partly organizational: ED crowding and rare trauma care pathways contribute to oligoanalgesia. Anticipating the organizational impact of an innovative care procedure might facilitate the decision-making process and help to optimize pain management.
We used a multiple criteria decision analysis (MCDA) approach to consider the organizational impact of methoxyflurane (self-administered) in the ED, introduced alone or supported by a trauma care pathway. A MCDA experiment was designed for this specific context, 8 experts in emergency trauma care pathways (leading physicians and pharmacists working in French urban tertiary hospitals) were recruited. The study involved four steps: (i) Selection of organizational criteria for evaluating the innovation's impact; (ii) assessment of the relative weight of each criterion; (iii) choice of appropriate scenarios for exploring the organizational impact of MEOX under various contexts; and (iv) software-assisted simulation based on pairwise comparisons of the scenarios. The final outcome measure was the expected overall organizational impact of methoxyflurane on a 0-to-100 scale (score >50: positive impact).
Nine organizational criteria were selected. "Mean length of stay in the ED" was the most weighted. Methoxyflurane alone obtained 59 as a total score, with a putative positive impact for eight criteria, and a neutral effect on one. When a trauma care pathway was introduced concomitantly, the impact of methoxyflurane was greater overall (score: 75) and for each individual criterion.
Our model highlighted the putative positive organizational impact of methoxyflurane in the ED-particularly when supported by a trauma care pathway-and the relevance of expert consensus in this particular pharmacoeconomic context. The MCDA approach could be extended to other research fields and healthcare challenges in emergency medicine.


Service Evaluation of Methoxyflurane Versus Standard Care for Overall Management of Patients with Pain Due to Injury

Louise Young, George P Bailey, Jayne A C McKinlay
PMID: 32232663   DOI: 10.1007/s12325-020-01294-1

Abstract

Inhaled methoxyflurane is an analgesic used for the emergency relief of moderate to severe pain in conscious adult patients with trauma and associated pain that is increasingly being used in hospital emergency departments to provide rapid analgesia. It is widely accepted that effective pain relief can facilitate patient care and flow through the emergency department (ED). The main aim of this evaluation was to assess the impact of inhaled methoxyflurane on patient length of stay (LOS) in the ED compared with standard care.
Adult patients with moderate to severe trauma pain and Glasgow coma score of 15 were included in the evaluation. Evaluation forms were completed for 79 patients who received methoxyflurane and were matched with 80 patients who received standard care.
Overall the mean time spent in the ED was reduced by 71 min in those patients who were administered methoxyflurane compared with patients who received standard care. Furthermore, analysis of LOS by injury type demonstrated a reduction in ED LOS by 183 min for patients with shoulder dislocation who were treated with methoxyflurane compared with patients who received standard care. There was no reduction in ED LOS for patients with lower limb, hip or pelvic injuries between the two treatment groups.
Use of methoxyflurane in adult patients with trauma pain significantly reduced the ED LOS and may potentially improve patient flow through the ED.


Explore Compound Types